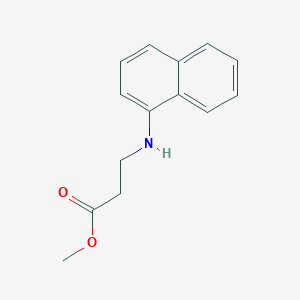

methyl N-1-naphthyl-beta-alaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related naphthylalanine derivatives involves specific reactions such as ammonolysis of alpha, 1-dihalo-2-naphthalenepropanoic acids, derived from 1-nitro-2-naphthylamine through diazotization and condensation with acrylic acid in the presence of cuprous halides. These methodologies lay the foundation for synthesizing methyl N-1-naphthyl-beta-alaninate and its analogs, demonstrating the compound's synthetic accessibility and the potential for structural modification (McCord et al., 1976).

Molecular Structure Analysis

Molecular dynamics simulations and X-ray diffraction analyses have been crucial in understanding the molecular structure of methyl N-1-naphthyl-beta-alaninate and its derivatives. These studies reveal the compound's conformational preferences and intermolecular interactions, which are essential for its chemical behavior and potential applications in chiral stationary phases and other areas (Sabio & Topiol, 1991).

Chemical Reactions and Properties

Research into the chemical reactions of naphthylalanine derivatives has uncovered their role in various synthetic pathways, including the synthesis of dihydronaphthylamines and naphthyridines. These reactions typically involve catalyzed cyclizations and offer insights into the reactivity and chemical versatility of methyl N-1-naphthyl-beta-alaninate (Su et al., 2019).

Scientific Research Applications

Computational Chemical Studies

Computational chemical studies on (S)-methyl N-(2-naphthyl)alaninate with (S)- and (R)-N-(3,5-dinitrobenzoyl)leucine n-propylamide were refined using semi-empirical quantum-chemical methods. These studies confirm the prediction that the same primary interactions can be achieved by the SR complex without significant energy differences, suggesting a classical three-point mechanism for chiral recognition might not be operative in this interaction model (Topiol & Sabio, 1989).

Alzheimer's Disease Research

In Alzheimer's disease research, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) was used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients. This noninvasive technique is expected to facilitate diagnostic assessments and assist in response-monitoring during experimental treatments (Shoghi-Jadid et al., 2002).

Optical Resolution through Immobilized Enzymes

The optical resolution of β-(1-naphthyl)alanine and β-(2-naphthyl)alanine was efficiently carried out through enzymatic hydrolysis of their methyl ester and/or N-acetyl ester derivatives by immobilized enzymes, demonstrating the potential of biocatalysts in the resolution of complex amino acids (Pugnière, Castro, & Previero, 1991).

Histochemical Techniques for Tissue Oxidase

Complex naphthols, including methylene compounds, have been identified as new reagents for demonstrating tissue oxidase, contributing to the field of histochemistry. These findings highlight the potential of these compounds in enhancing the visualization of enzyme activity in tissues (Burstone, 1959).

Synthetic Chemistry and Functionalized Naphthylamines

An efficient method for synthesizing functionalized 1-naphthylamines directly from readily available terminal alkynes, 2-bromoaryl ketones, and amides via Cu(I)-catalyzed benzannulation has been developed. This synthesis route is notable for its green solvent use, broad range of functional groups incorporation, and applications in chemistry, biology, and materials science (Su et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 3-(naphthalen-1-ylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-14(16)9-10-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,15H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNYTJOBIQYVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1-naphthylamino)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)

![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)

![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)

![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)

![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)

![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)

![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)

![ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate](/img/structure/B5587985.png)

![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)

![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)

![N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide](/img/structure/B5588016.png)

![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)